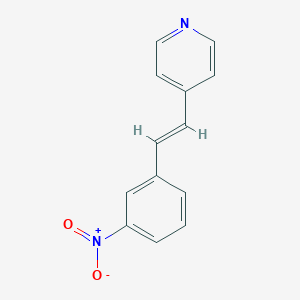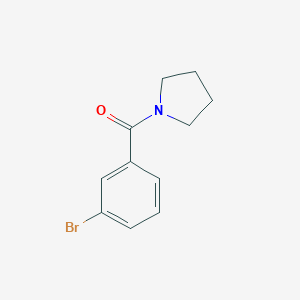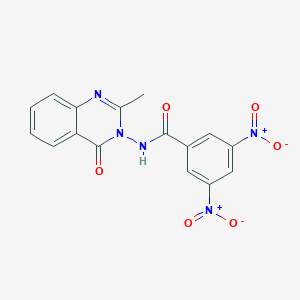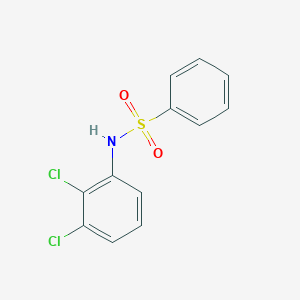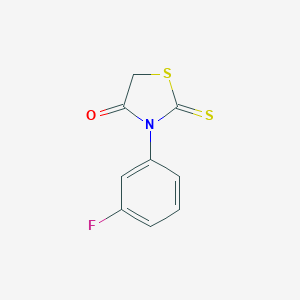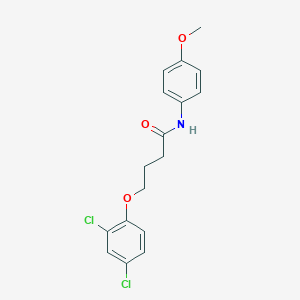
4-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)butanamide, commonly known as dicamba, is a selective herbicide widely used in agriculture. It is a member of the benzoic acid herbicide family and is classified as an auxin-like compound. Dicamba is used to control broadleaf weeds in various crops, including soybeans, cotton, corn, and wheat.
Mécanisme D'action
Dicamba works by mimicking the natural plant hormone auxin, which regulates plant growth and development. Dicamba is absorbed by the plant and transported to the meristematic tissue, where it causes uncontrolled growth and ultimately leads to the death of the plant. Dicamba is selective in its action, as it only affects broadleaf weeds and does not harm grasses.
Effets Biochimiques Et Physiologiques
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It affects the expression of genes involved in the auxin signaling pathway, which regulates plant growth and development. Dicamba also affects the activity of enzymes involved in cell division and elongation, leading to uncontrolled growth and ultimately plant death.
Avantages Et Limitations Des Expériences En Laboratoire
Dicamba is a useful tool for studying plant growth and development in the laboratory. It can be used to induce specific developmental changes in plants and to study the effects of auxin signaling on plant growth. However, dicamba can be toxic to plants at high concentrations, which can limit its use in some experiments.
Orientations Futures
For dicamba research include the development of dicamba-resistant crops, new herbicides based on the structure of dicamba, and further understanding of its long-term effects.
Méthodes De Synthèse
Dicamba can be synthesized by reacting 2,4-dichlorophenol with 4-methoxyaniline in the presence of a base and a coupling agent. The resulting intermediate is then reacted with butyric anhydride to produce dicamba. The synthesis process is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
Dicamba has been extensively studied for its herbicidal properties. It is commonly used in combination with other herbicides to control a wide range of weeds. Dicamba is also used in research to study plant growth and development. It has been shown to affect the auxin signaling pathway, which plays a crucial role in regulating plant growth and development.
Propriétés
Numéro CAS |
5271-47-6 |
|---|---|
Nom du produit |
4-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)butanamide |
Formule moléculaire |
C17H17Cl2NO3 |
Poids moléculaire |
354.2 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C17H17Cl2NO3/c1-22-14-7-5-13(6-8-14)20-17(21)3-2-10-23-16-9-4-12(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) |
Clé InChI |
LWTVFWMYOVGKNL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



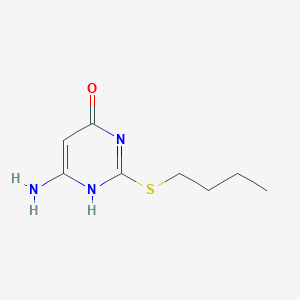
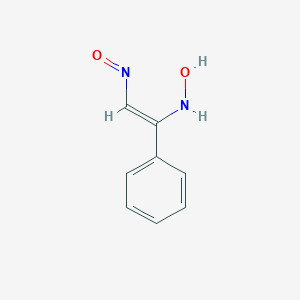
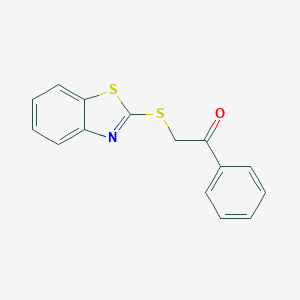
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
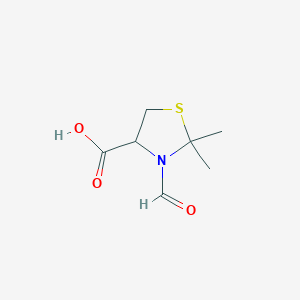
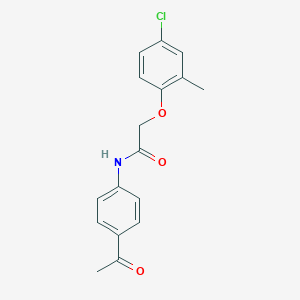
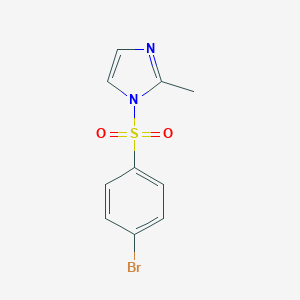
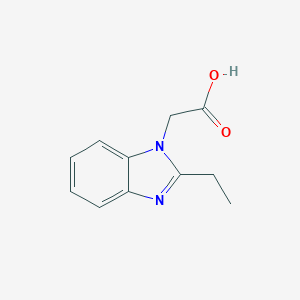
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
